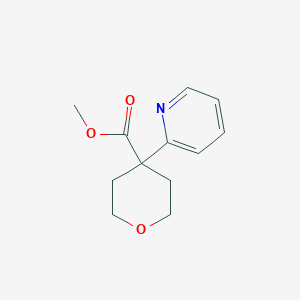

Methyl 4-(pyridin-2-yl)oxane-4-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-pyridin-2-yloxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-11(14)12(5-8-16-9-6-12)10-4-2-3-7-13-10/h2-4,7H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHHVDVUMOEFNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301156489 | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-pyridinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301156489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393330-50-1 | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-pyridinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-pyridinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301156489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Pyridin 2 Yl Oxane 4 Carboxylate and Derivatives

Reactivity Profile of the Oxane Ring

The oxane, or tetrahydropyran (B127337) (THP), ring is a common motif in many bioactive natural products and pharmaceutical compounds. rsc.org While generally stable, its reactivity is primarily centered around ring-opening and substitution reactions, often facilitated by the presence of activating groups or reaction conditions.

Ring-Opening Reactions and Their Synthetic Utility

Ring-opening reactions of oxanes are synthetically valuable for generating functionalized acyclic compounds. These reactions typically require activation, often by a Lewis or Brønsted acid, to cleave the C-O bond. researchgate.net The strain within the four-membered oxetane (B1205548) ring, a related cyclic ether, facilitates its opening with nucleophiles, rearrangements, and ring expansions. acs.org While oxanes are less strained than oxetanes and consequently less reactive, similar principles apply, particularly when the ring is substituted with groups that can stabilize a cationic intermediate. researchgate.netradtech.org

For instance, intramolecular oxetane ring-opening with an oxygen-centered nucleophile has been utilized to form substituted tetrahydropyran rings, a key step in the synthesis of natural products like salinomycin. acs.org This strategy highlights how ring-opening of a smaller, more strained heterocycle can be a pathway to constructing the more stable six-membered oxane ring. acs.org The synthetic utility of these reactions is demonstrated in the preparation of complex molecules where the oxane moiety serves as a precursor to a linear chain with specific stereochemistry. rsc.org

A plausible mechanism for the ring-opening of a substituted tetrahydropyran structure involves attack by a hydroxyl radical, which is more likely in larger rings due to reduced steric hindrance. researchgate.net

Nucleophilic Substitution Reactions on Functionalized Oxanes

Nucleophilic substitution on the oxane ring allows for the introduction of various functional groups. The selectivity of these reactions (SN1 vs. SN2) can be highly dependent on the solvent used. acs.orgnyu.edu Studies on tetrahydropyran acetals show that polar solvents tend to favor the formation of SN1 products, while nonpolar solvents favor SN2 products. acs.orgnyu.edu Trichloroethylene has been identified as a particularly effective nonpolar solvent for promoting SN2 reactions in both C- and O-glycosylations of tetrahydropyran systems. acs.org

The table below summarizes the effect of solvent polarity on the selectivity of nucleophilic substitution reactions of tetrahydropyran acetals.

| Solvent Type | Favored Mechanism | Typical Product |

|---|---|---|

| Polar | SN1 | Racemized or mixed stereoisomers |

| Nonpolar (e.g., Trichloroethylene) | SN2 | Inversion of stereochemistry |

Reactivity of the Pyridine (B92270) Nitrogen and Ring

The pyridine ring introduces a site of basicity and a platform for coordination chemistry, as well as influencing the electronic properties of the entire molecule.

Investigation of Coordination Chemistry Potential

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic system, making it available for coordination with metal ions. nih.gov This property makes pyridyl-containing compounds excellent ligands for forming metal complexes. nih.govacs.orgnih.gov The rich coordination chemistry of pyridine-type ligands has been extensively used to incorporate a wide variety of metal ions into functional materials. acs.orgnih.gov The geometry and number of coordination sites on the ligand can be controlled to form specific structures like metal-organic networks. acs.orgnih.gov

The coordination ability is a key feature of pyridyl oximes, which are versatile ligands capable of forming polynuclear complexes and coordination polymers with interesting magnetic properties. researchgate.net In Methyl 4-(pyridin-2-yl)oxane-4-carboxylate, the pyridine nitrogen can act as a coordination site, potentially allowing the molecule to serve as a ligand in catalysis or materials science.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. acs.org This interaction can significantly influence the conformation and reactivity of the molecule. uj.edu.pledepositireland.ie Intramolecular hydrogen bonding between the pyridine nitrogen and other parts of a molecule can lock its conformation, which in turn affects its chemical properties. uj.edu.pledepositireland.ie For instance, in certain pyridin-2-yl guanidine (B92328) derivatives, intramolecular hydrogen bonding between the pyridine nitrogen and guanidinium (B1211019) protons leads to a 180° change in the dihedral angle between the two moieties. edepositireland.ie In the context of this compound, hydrogen bonding could occur with solvent molecules or other reagents, potentially altering the reactivity of the nearby ester or oxane ring.

The table below outlines the potential hydrogen bonding interactions involving the pyridine nitrogen.

| Interaction Type | Interacting Partner | Potential Effect on Reactivity |

|---|---|---|

| Intramolecular | Protic groups within the molecule or derivatives | Conformational restriction, altered electronics |

| Intermolecular | Protic solvents, reagents with N-H or O-H bonds | Enhanced solubility, altered reaction pathways |

Transformations Involving the Carboxylate Ester Functionality

The methyl carboxylate group is a versatile functional handle that can undergo a variety of transformations, primarily through nucleophilic acyl substitution. libretexts.org

Common transformations include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.govgoogle.comncert.nic.in Enzymatic hydrolysis is also a possibility, though the efficiency can be affected by the structure of the heterocyclic ring system. nih.gov

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of amides. ncert.nic.in This reaction is a fundamental method for creating amide bonds from esters. mdpi.com

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol.

Grignard Reactions: Reaction with Grignard reagents typically leads to the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent. libretexts.org

The Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a reversible process. masterorganicchemistry.comchemistrysteps.com The reverse reaction, acid-catalyzed hydrolysis, can be driven to completion by the presence of excess water. google.com Alternatively, esters can be formed from carboxylic acids via acid chlorides, a method that is often more suitable for sensitive molecules. chemistrysteps.com

The table below summarizes key transformations of the methyl carboxylate group.

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | H3O+ or OH- | Carboxylic Acid |

| Aminolysis | RNH2 or R2NH | Amide |

| Transesterification | R'OH, H+ or OR'- | Ester (with R' group) |

| Reduction | LiAlH4 then H2O | Primary Alcohol |

| Grignard Reaction | 2 eq. R'MgBr then H3O+ | Tertiary Alcohol |

Amide Coupling and Related Derivatizations

The ester functionality of this compound is a key handle for derivatization, most notably through amide coupling reactions. This transformation is fundamental in medicinal chemistry for the synthesis of bioactive compounds. The direct coupling of the carboxylate, or its activated form, with a wide array of amines leads to the corresponding amides.

The general scheme for the amide coupling reaction is as follows:

Step 1: Carboxylate formation: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then converted to a carboxylate salt.

Step 2: Activation: The carboxylate is activated by a coupling agent like HBTU.

Step 3: Nucleophilic attack: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Step 4: Product formation: The intermediate collapses to form the stable amide bond and releases the coupling agent byproducts.

This methodology allows for the synthesis of a diverse library of amide derivatives by varying the amine coupling partner. nih.gov For instance, coupling with primary or secondary amines, including those with additional functional groups, can be achieved. organic-chemistry.org

Table 1: Examples of Amide Coupling Reactions

| Amine Reactant | Coupling Agent | Base | Product |

|---|---|---|---|

| Ammonia | HBTU | Hünig's base | 4-(pyridin-2-yl)oxane-4-carboxamide |

| Methylamine | HBTU | Hünig's base | N-methyl-4-(pyridin-2-yl)oxane-4-carboxamide |

Thionation Reactions of Carbonyl Groups

The carbonyl group of the ester in this compound can be converted to a thiocarbonyl group through a thionation reaction. A common and effective reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). lmaleidykla.lt This reaction is a versatile method for introducing sulfur into heterocyclic systems.

The reaction of an ester with Lawesson's reagent typically involves heating the reactants in an inert solvent such as toluene (B28343) or xylene. The mechanism involves the exchange of the oxygen atom of the carbonyl group with a sulfur atom from Lawesson's reagent. This transformation results in the formation of the corresponding thioester.

In the context of this compound, the thionation of the ester carbonyl would yield Methyl 4-(pyridin-2-yl)oxane-4-carbothioate. This derivative can serve as a precursor for further synthetic manipulations, leveraging the unique reactivity of the thiocarbonyl group.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for controlling the outcomes of chemical transformations and for designing novel synthetic routes.

Plausible Reaction Pathways for Heterocycle Formation

The formation of the core heterocyclic structure of this compound can be envisioned through several synthetic strategies. One plausible approach involves the construction of the substituted oxane ring onto a pre-functionalized pyridine derivative.

A potential synthetic route could involve a Michael addition of a nucleophile to an α,β-unsaturated ester, followed by cyclization. For instance, a pyridine-containing nucleophile could be added to a suitable Michael acceptor, which upon subsequent intramolecular reaction would form the oxane ring.

Alternatively, a Hantzsch-type pyridine synthesis could be adapted, although this typically leads to dihydropyridines that would require subsequent oxidation. organic-chemistry.org A more direct approach could involve the reaction of a 1,5-dicarbonyl compound or its equivalent with a nitrogen source to construct the pyridine ring, with the oxane moiety already in place on one of the precursors.

A two-step procedure starting from a readily available tetrahydropyridine (B1245486) derivative could also be employed. rsc.org This would involve the formation of a dihydropyridine (B1217469) intermediate which is then further elaborated to introduce the desired substituents and form the final product. rsc.org

Understanding Regioselectivity and Chemoselectivity in Transformations

When performing chemical transformations on a molecule with multiple reactive sites, such as this compound, the concepts of regioselectivity and chemoselectivity are paramount.

Regioselectivity refers to the preferential reaction at one site over another. In the context of the pyridine ring, electrophilic substitution reactions are a key consideration. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, and directs incoming electrophiles primarily to the 3- and 5-positions. However, the regioselectivity of reactions involving substituted pyridines can be complex and influenced by the nature and position of the substituents. nih.gov For instance, in reactions involving pyridyne intermediates, the position of substituents can significantly influence the regioselectivity of nucleophilic addition. nih.gov

Chemoselectivity is the preferential reaction of a reagent with one functional group over another. In this compound, the main functional groups are the ester, the pyridine ring, and the ether linkage in the oxane ring. A reagent must be chosen carefully to react selectively with the desired functional group. For example, in the amide coupling reaction, the conditions are chosen to selectively activate the carboxylate (derived from the ester) without affecting the pyridine ring. Similarly, for thionation with Lawesson's reagent, the reaction conditions are typically optimized to favor reaction at the ester carbonyl over potential side reactions with the pyridine ring.

Understanding and controlling these selectivity issues is essential for the successful synthesis of derivatives of this compound and for the development of efficient and high-yielding synthetic protocols.

Therefore, it is not possible to provide the specific, detailed research findings and data tables as requested in the outline for the following sections:

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Molecular Architecture Determination

To maintain scientific accuracy, this article cannot be generated without access to peer-reviewed experimental data for the target compound.

Computational Chemistry and Theoretical Investigations of Methyl 4 Pyridin 2 Yl Oxane 4 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is frequently employed to investigate the properties of organic molecules. nih.gov Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with a suitable basis set like 6-311++G(d,p), are typically used to model the geometric and electronic properties of such compounds, providing a robust theoretical framework for understanding their behavior.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves minimizing the energy of the molecule with respect to its atomic coordinates. For Methyl 4-(pyridin-2-yl)oxane-4-carboxylate, this would involve confirming the planarity of the pyridine (B92270) ring and determining the preferred conformation of the oxane ring, which typically adopts a stable chair conformation to minimize steric strain.

Conformational analysis would further explore the rotational barriers around key single bonds, such as the bond connecting the pyridine ring to the oxane ring and the orientation of the methyl carboxylate group. The final optimized structure represents the global minimum on the potential energy surface, which is crucial for all subsequent calculations. The key geometric parameters, including bond lengths, bond angles, and dihedral angles, define the molecule's precise architecture.

| Parameter | Description | Typical Theoretical Value |

|---|---|---|

| r(C=N)pyridine | Pyridine C=N bond length | ~1.34 Å |

| r(C=O)ester | Carbonyl C=O bond length | ~1.21 Å |

| r(C-O)oxane | Oxane C-O ether bond length | ~1.43 Å |

| ∠(C-N-C)pyridine | Pyridine ring angle | ~117.0° |

| ∠(O=C-O)ester | Ester group angle | ~125.0° |

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. These theoretical spectra are invaluable for assigning experimental bands to specific molecular motions. DFT calculations typically yield harmonic frequencies that are systematically higher than experimental values, often requiring the use of a scaling factor for better correlation.

The predicted spectrum for this compound would feature characteristic vibrational modes. These include C-H and C=C stretching modes of the pyridine ring, the prominent C=O stretching vibration of the carboxylate group, and various C-O stretching and bending modes associated with the oxane ring and the ester functionality. researchgate.net

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm-1) |

|---|---|---|

| ν(C=N) | Pyridine Ring Stretching | ~1590-1610 |

| ν(C=C) | Pyridine Ring Stretching | ~1450-1580 |

| ν(C=O) | Ester Carbonyl Stretching | ~1720-1740 |

| ν(C-O) | Ester C-O Stretching | ~1200-1250 |

| ν(C-O-C) | Oxane Ether Stretching | ~1080-1150 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is widely used in conjunction with DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts of molecules. mdpi.com These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data to confirm the molecular structure and assign specific resonances.

For this compound, calculations would predict the chemical shifts for the distinct protons and carbons of the pyridine ring, the oxane ring, and the methyl ester group. Discrepancies between theoretical and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally.

| Atom | Description | Typical Theoretical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|---|

| ¹H (Pyridine) | Aromatic Protons | 7.0 - 8.6 | 7.0 - 8.7 |

| ¹H (Oxane) | Aliphatic Protons | 1.5 - 4.0 | 1.5 - 4.0 |

| ¹H (Methyl) | Ester Methyl Protons | ~3.8 | 3.7 - 3.9 |

| ¹³C (Pyridine) | Aromatic Carbons | 120 - 155 | 120 - 155 |

| ¹³C (C=O) | Ester Carbonyl Carbon | ~170 | 168 - 172 |

Electronic Structure Analysis: Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

The electronic structure of a molecule governs its reactivity. MEP and FMO analyses are two computational tools that provide a detailed picture of this structure. acadpubl.eumalayajournal.org

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the most negative potential is expected around the pyridine nitrogen atom and the carbonyl oxygen atom of the ester group, identifying them as primary sites for electrophilic interaction. Positive potentials would be located around the hydrogen atoms.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. acadpubl.eu For this compound, the HOMO is likely localized over the electron-rich pyridine ring, while the LUMO may be distributed over the pyridine and carboxylate moieties.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 |

Theoretical Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, the packing of molecules is dictated by a network of intermolecular interactions. Computational methods can identify and quantify these forces. Hirshfeld surface analysis is a common graphical method used to visualize and analyze these interactions within a crystal lattice. nih.govnih.gov It partitions crystal space into regions where the electron distribution of a promolecule dominates the pro-crystal.

| Interaction Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Contacts between hydrogen atoms | 40 - 50% |

| O···H / H···O | Hydrogen bonding involving oxygen | 20 - 30% |

| C···H / H···C | Van der Waals and weak H-bonds | 15 - 25% |

| N···H / H···N | Hydrogen bonding involving nitrogen | 5 - 10% |

Computational Approaches to Structure-Activity Relationship (SAR) from a Chemical Perspective

By integrating the findings from various computational analyses, a theoretical Structure-Activity Relationship (SAR) can be constructed. This SAR provides a chemical perspective on how the molecule's structural and electronic features might translate into biological or chemical activity. nih.govnih.gov

The presence of both a hydrogen bond acceptor (pyridine nitrogen, carbonyl oxygen) and a lipophilic aromatic ring suggests the molecule could engage in multiple types of interactions within a receptor binding pocket. Theoretical studies on intermolecular forces further clarify how the molecule might self-assemble or interact with its environment, influencing properties like solubility and crystal packing. Collectively, these computational insights provide a rational basis for understanding the molecule's inherent chemical properties and for guiding the design of new derivatives with tailored activities. researchgate.net

Applications As Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

Role in the Construction of Complex Heterocyclic Systems

The inherent structure of Methyl 4-(pyridin-2-yl)oxane-4-carboxylate, featuring a nucleophilic pyridine (B92270) nitrogen and an electrophilic ester, makes it an ideal starting point for synthesizing more complex heterocyclic frameworks. The pyridine moiety can act as a handle for building further rings, while the oxane provides a stable, non-aromatic saturated core.

The pyridine and pyrimidine (B1678525) ring systems are foundational motifs in medicinal chemistry, appearing in numerous pharmaceuticals. nih.gov Molecules that incorporate both a pyridine and a pyrimidine ring are of particular interest as they can act as potent inhibitors of biological pathways, such as the Hedgehog signaling pathway, which is implicated in some forms of cancer. nih.gov

While direct conversion of this compound into a pyrimidine has not been extensively documented, its structure makes it a plausible precursor for such transformations. Synthetic strategies for pyrimidine synthesis often involve the condensation of a nitrogen-containing fragment with a 1,3-dicarbonyl equivalent. The pyridyl portion of the molecule can be incorporated as a key substituent on the final pyrimidine ring, a common feature in many biologically active compounds. nih.gov For instance, the synthesis of related compounds like methyl pyrimidine-4-carboxylate can be achieved through various routes, including the direct esterification of pyrimidine-4-carboxylic acid or via intermediates like 2-chloropyrimidine-4-carboxylic acid methyl ester followed by catalytic hydrogenation. caymanchem.com This suggests that the pyridyl-oxane portion of the title compound could be carried through a synthetic sequence to yield a novel pyridyl-substituted pyrimidine derivative.

| Precursor Type | Key Features | Potential Transformation | Relevance to Target Compound |

|---|---|---|---|

| β-Alkoxypropionitriles | Contains the C-C-C backbone needed for the pyrimidine ring. | Cyclization with a source of ammonia (B1221849) or amidine. google.com | The oxane ring could be conceptually derived from a modified alkoxy precursor. |

| Ethyl 3-oxo-2-(aroyl)butanoate | A 1,3-dicarbonyl equivalent. | Heterocyclization with reagents like urea (B33335) or thiourea. nih.gov | The pyridyl group on the target compound could function as the 'aroyl' moiety. |

| N-Pyridyl Ureas | Provides the pyridine and a nitrogen atom for the new ring. | Annulation with anthranilic esters to form fused pyrimidines (thienopyrimidines). mdpi.com | Highlights a strategy where the pyridyl group directs the formation of a new heterocyclic ring. |

Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are a powerful tool for building polycyclic systems. The pyridine ring in this compound is an excellent substrate for such strategies. A notable method involves the reaction of N-pyridyl ureas with substituted anthranilic esters or 2-aminothiophene-3-carboxylates. mdpi.com This process, which proceeds through the formation of an N-aryl-N'-pyridyl urea followed by cyclocondensation, yields complex fused heterocycles like quinazoline-2,4-diones and thieno[2,3-d]pyrimidines without the need for a metal catalyst. mdpi.com

Another advanced approach is the palladium-catalyzed annulation involving hetarynes. nih.govrsc.org In this methodology, a pyridyl substrate can be used to trap a short-lived hetaryne intermediate, leading to the rapid construction of π-extended polycyclic aromatic hydrocarbons. nih.govrsc.org These strategies underscore the potential of the pyridyl group within this compound to serve as an anchor point for annulation, enabling access to a diverse range of complex, multi-ring systems that are otherwise difficult to synthesize.

Utility of the Oxane Moiety as a Protecting Group in Multistep Synthesis

In the context of multistep organic synthesis, protecting groups are essential tools that temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. wikipedia.orgtutorchase.comlumenlearning.com The oxane ring, more commonly known by its IUPAC name tetrahydropyran (B127337) (THP), is the structural core of one of the most widely used protecting groups for alcohols. wikipedia.orgchemistrysteps.comnih.gov

The protection process typically involves reacting an alcohol with 3,4-dihydropyran under acidic conditions to form a 2-tetrahydropyranyl (THP) ether. wikipedia.orgyoutube.com This resulting THP ether is an acetal, which is stable under a wide variety of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides. chemistrysteps.comorganic-chemistry.org This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the protected hydroxyl group. youtube.com The deprotection step is generally straightforward, requiring mild acid-catalyzed hydrolysis to regenerate the original alcohol. wikipedia.orgnih.gov

It is critical to note that in the compound this compound, the oxane ring is a stable, integral part of the molecular scaffold and not a temporary protecting group. However, the well-established role of the oxane/tetrahydropyran structure in protecting group chemistry highlights the chemical properties of this moiety. Its stability and predictable reactivity are features that make it a valuable component in the design of complex synthetic intermediates.

| Feature | Description | Common Reagents |

|---|---|---|

| Protection | Reaction of an alcohol with dihydropyran to form a THP ether (acetal). wikipedia.orgyoutube.com | 3,4-Dihydropyran, p-Toluenesulfonic acid (p-TsOH) wikipedia.org |

| Stability | Resistant to bases, organometallics, hydrides, alkylating and acylating reagents. organic-chemistry.org | Grignard reagents, LiAlH₄, NaOH |

| Deprotection | Acid-catalyzed hydrolysis to restore the alcohol. wikipedia.orgnih.gov | Acetic acid in THF/water, Pyridinium p-toluenesulfonate (PPTS) wikipedia.orgnih.gov |

| Drawback | Creates a new stereocenter, potentially leading to diastereomeric mixtures. organic-chemistry.org | N/A |

Precursor for Elaborate Organic Transformations and Scaffolds

The combination of the pyridine, oxane, and carboxylate functionalities makes this compound a valuable precursor for more elaborate molecular structures. The carboxylate group is a particularly versatile handle, readily converted into other functional groups such as amides, alcohols, or ketones, thereby opening pathways to a multitude of different scaffolds.

Achieving stereocontrol—the ability to selectively form one stereoisomer over others—is a central goal in modern organic synthesis. nih.gov The structure of this compound contains elements that can be exploited to influence the stereochemical outcome of reactions. The nitrogen atom of the pyridine ring can act as a directing group, coordinating to a transition metal catalyst and guiding a reaction to a specific site on the molecule. researchgate.netacs.org This principle is widely used to control the regioselectivity of C-H functionalization reactions. nih.govnih.gov

Furthermore, the saturated oxane ring possesses a defined three-dimensional structure, typically adopting a stable chair conformation. This conformational rigidity can exert significant steric influence on approaching reagents, a phenomenon that can be harnessed to achieve stereocontrol in reactions such as aldol (B89426) condensations or alkylations. nih.gov For example, in Prins-pinacol reactions, the stereochemical outcome can be controlled by the topography (boat vs. chair) of the cyclization transition state, which is influenced by substituents on the ring. nih.govresearchgate.net By modifying the carboxylate group of the title compound, it is plausible to design substrates where the interplay between the directing effect of the pyridine and the steric bias of the oxane ring could facilitate highly stereoselective carbon-carbon bond formations.

The pyridine ring is a privileged structure in medicinal chemistry, found in over 100 currently marketed drugs. nih.gov Similarly, the pyrimidine motif is a cornerstone of many therapeutic agents. nih.gov The quinazoline-2,4-dione fragment, which can be synthesized via annulation of pyridyl precursors, is also a component of numerous clinical candidates targeting a range of diseases. mdpi.com

This compound serves as an ideal intermediate for accessing these significant chemical motifs. It provides a pre-formed pyridyl-oxane scaffold, which can introduce favorable pharmacokinetic properties, such as improved solubility, into a target molecule. The methyl ester provides a convenient point for chemical elaboration, allowing the scaffold to be connected to other fragments or converted into a different functional group as the final step in a synthesis. Its role as a building block allows for the efficient construction of complex molecules, making it a valuable tool in the synthesis of novel compounds for drug discovery and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.